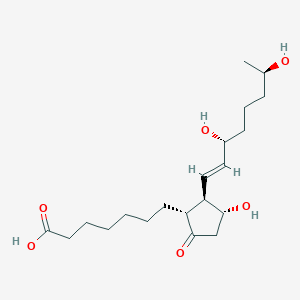

15,19-hydroxy Prostaglandin E1

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O6 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,19-/m1/s1 |

InChI Key |

QVVXWHIDRKRPMO-HESWFPMQSA-N |

Isomeric SMILES |

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Nomenclature, Stereochemical Characterization, and Structural Relationships of 15,19 Hydroxy Prostaglandin E1

Precise Academic Nomenclature and Synonyms for 15,19-hydroxy Prostaglandin (B15479496) E1

The systematic name for 15,19-hydroxy Prostaglandin E1 is (11α,13E,15S,19R)-11,15,19-trihydroxy-9-oxoprost-13-en-1-oic acid. This nomenclature precisely describes the molecular structure, including the stereochemistry of the hydroxyl groups and the configuration of the double bond. In scientific literature, it is also referred to by several synonyms, which are presented in the table below.

| Nomenclature Type | Name |

| Systematic Name | (11α,13E,15S,19R)-11,15,19-trihydroxy-9-oxoprost-13-en-1-oic acid |

| Common Name | 19-hydroxy Prostaglandin E1 |

| Synonym | 19-OH PGE1 |

Elucidation of Hydroxyl Group Positions and Stereochemical Configurations

The biological activity and recognition of prostaglandins (B1171923) are critically dependent on the specific arrangement of their functional groups in three-dimensional space. The stereochemistry of the hydroxyl groups at positions C-15 and C-19 is particularly significant for this compound.

Analysis of 15(S) Hydroxyl Stereochemistry in Endogenous Forms

The 15(S)-hydroxyl configuration is a crucial feature for the biological activity of most naturally occurring prostaglandins. researchgate.net This specific stereochemistry is determined during the biosynthesis process by cyclooxygenase (COX) enzymes. researchgate.net The S-configuration at the C-15 position is essential for the recognition and activation of prostanoid receptors, which mediate the diverse physiological effects of prostaglandins. nih.gov Prostaglandins with the alternative 15(R) configuration are often referred to as "unnatural" isomers and typically exhibit significantly reduced or altered biological activity. caymanchem.comcaymanchem.com

Significance of the 19(R) Hydroxyl Stereochemistry

The presence of a hydroxyl group at the C-19 position, specifically with an R-configuration, is a distinguishing characteristic of this prostaglandin. 19(R)-hydroxylated prostaglandins are found in notable concentrations in the semen of certain mammals, particularly primates. caymanchem.comcaymanchem.com While the precise biological role of this 19-hydroxylation is not fully understood, it has been associated with selectivity for the EP2 receptor subtype in the E-series of prostaglandins. caymanchem.com The biosynthesis of 19(R)-hydroxy-PGE compounds is thought to involve the cytochrome P450 enzyme CYP4F8, which hydroxylates the prostaglandin endoperoxide precursor (PGH) at the 19-position before its conversion to the final PGE structure. nih.govdiva-portal.org

Characterization of Specific Isomers, such as 15(R),19(R)-hydroxy Prostaglandin E1 and 15(S),19(R)-hydroxy Prostaglandin E1

Specific isomers of 19-hydroxy Prostaglandin E1 have been characterized, highlighting the importance of stereochemistry at both the C-15 and C-19 positions.

15(S),19(R)-hydroxy Prostaglandin E1 : This is the primary form found in human semen, possessing the "natural" 15(S) configuration along with the 19(R)-hydroxyl group. caymanchem.comcaymanchem.com Its systematic name is 9-oxo-11α,15S,19R-trihydroxy-prost-13E-en-1-oic acid.

15(R),19(R)-hydroxy Prostaglandin E1 : This isomer is considered the "unnatural" epimer at C-15. caymanchem.com Its formal name is 9-oxo-11α,15R,19R-trihydroxy-prost-13E-en-1-oic acid. caymanchem.comvulcanchem.com While its biological role is not well-defined, the alteration at the C-15 position generally leads to a significant loss of typical prostaglandin activity. caymanchem.comcaymanchem.com

The table below summarizes the key identifiers for these isomers.

| Isomer | Systematic Name | Key Stereochemical Features |

| 15(S),19(R)-hydroxy PGE1 | 9-oxo-11α,15S,19R-trihydroxy-prost-13E-en-1-oic acid | 15(S)-hydroxyl, 19(R)-hydroxyl |

| 15(R),19(R)-hydroxy PGE1 | 9-oxo-11α,15R,19R-trihydroxy-prost-13E-en-1-oic acid | 15(R)-hydroxyl, 19(R)-hydroxyl |

Structural Distinctions and Similarities to Parent Prostaglandin E1 and Other Oxygenated Prostaglandins

This compound belongs to the E-series of prostaglandins, characterized by a five-membered ring containing a ketone at C-9 and a hydroxyl group at C-11. wikipedia.org Its structure is directly related to its parent compound, Prostaglandin E1 (PGE1).

The fundamental structure of all prostaglandins consists of a 20-carbon skeleton with a cyclopentane (B165970) ring. wikipedia.org The key distinction between 15,19-hydroxy PGE1 and PGE1 is the addition of a hydroxyl group at the C-19 position. vulcanchem.com PGE1, systematically known as (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-enoic acid, has only one hydroxyl group on its aliphatic side chain at C-15. chemodex.comcaymanchem.com This additional 19-hydroxyl group in 15,19-hydroxy PGE1 may influence its metabolic stability and receptor binding affinity. vulcanchem.com

Compared to other oxygenated prostaglandins, such as those in the F-series (e.g., PGF1α), the defining difference lies in the functional group at C-9 of the cyclopentane ring. The E-series has a keto group, while the F-series has a hydroxyl group at this position.

The structural properties of these related compounds are compared in the following table.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 15,19-hydroxy PGE1 | C20H34O6 | 370.5 | 9-keto, 11α-OH, 15(S)-OH, 19(R)-OH, 13E-double bond |

| Prostaglandin E1 (PGE1) | C20H34O5 | 354.49 | 9-keto, 11α-OH, 15(S)-OH, 13E-double bond chemodex.comcaymanchem.com |

| 15(R),19(R)-hydroxy PGE1 | C20H34O6 | 370.5 | 9-keto, 11α-OH, 15(R)-OH, 19(R)-OH, 13E-double bond caymanchem.com |

Conformational Analysis and its Implications for Biological Recognition

The three-dimensional conformation of a prostaglandin molecule is integral to its ability to bind to and activate its specific receptors. The two aliphatic side chains attached to the cyclopentane ring of prostaglandins adopt a characteristic "hairpin" conformation. This spatial arrangement is crucial for fitting into the binding pocket of prostanoid receptors.

Endogenous Occurrence, Distribution, and Contextual Identification of 15,19 Hydroxy Prostaglandin E1

Identification and Quantification in Primate Seminal Fluid

19-hydroxylated prostaglandins (B1171923) are found in significant concentrations, in the microgram per milliliter range, within the semen of various mammalian species, most notably primates. caymanchem.combiocompare.com Specifically, 19-hydroxyprostaglandin E1 (19-OH-PGE1) has been identified as a major prostaglandin (B15479496) component in the semen of primates, including humans. medchemexpress.comcaymanchem.com Its presence in high concentrations suggests a significant biological role within the reproductive system. nih.gov

The identification and quantification of these compounds have been achieved through methods such as high-pressure liquid chromatography following lipid extraction from seminal plasma. nih.gov In one analysis, the concentration of 19-hydroxy PGE in a seminal plasma fraction was found to be 705 µg/ml. oup.com Studies analyzing the biosynthesis of 19-OH-PGE1 and its counterpart, 19-OH-PGE2, in human ejaculates have revealed considerable interindividual variation. A 10-fold difference in the product-to-substrate ratios (e.g., 19-OH-PGE1/PGE1) was observed among individuals, pointing to significant differences in enzymatic activity. nih.gov

The enzyme responsible for the formation of 19-OH-PGE1 is prostaglandin 19-hydroxylase, which converts Prostaglandin E1 (PGE1) into its 19-hydroxylated form. nih.govvulcanchem.com This enzymatic activity has been characterized in microsomal preparations from the seminal vesicles of humans and macaque monkeys (Macaca fascicularis). nih.govvulcanchem.com

| Compound | Concentration (µg/ml) | Source |

|---|---|---|

| 19-hydroxy PGE | 705 | oup.com |

| Prostaglandin E2 (for comparison) | 165 | oup.com |

Comparative Distribution and Concentration Profiles Across Different Mammalian Species (e.g., Marsupials)

While prostaglandins of the E series, such as 19-OH-PGE1, are predominant in primate semen, the profile of 19-hydroxylated prostaglandins differs in other mammals like marsupials. caymanchem.combiocompare.com In the seminal plasma of marsupials, such as the brush-tailed possum (Trichosurus vulpecula), 19-hydroxylated prostaglandins are also present, but compounds of the F-series (19-OH-PGF) of the 1 and 2-series are the predominant forms. caymanchem.comcapes.gov.br This highlights a significant taxonomic difference in the specific types of prostaglandins present in male reproductive fluids.

Subcellular Localization and Tissue-Specific Expression Patterns of 15,19-hydroxy Prostaglandin E1

The biosynthesis of 19-OH-PGE1 is highly localized. The enzyme responsible, prostaglandin 19-hydroxylase, has been identified and characterized within the microsomal fraction of homogenates from the seminal vesicles of primates. nih.govvulcanchem.com This indicates that the synthesis occurs within the endoplasmic reticulum of the cells in this specific tissue. The seminal vesicles are the primary site for the production of 19-hydroxylated E-prostaglandins found in seminal fluid. nih.govvulcanchem.comebi.ac.uk The rapid in vivo biosynthesis suggests that the enzymes involved—PGH synthase, PGH 19-hydroxylase, and PGE synthase—are likely closely linked in their activities within this tissue. diva-portal.org

Studies using microsomal preparations from monkey seminal vesicles have provided detailed kinetic parameters for the prostaglandin 19-hydroxylase enzyme. These assays confirm the seminal vesicles as the key tissue for expression and establish the biochemical characteristics of the synthesis pathway. nih.govvulcanchem.com

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source |

|---|---|---|---|

| PGE1 | 40 | 0.30 | nih.govvulcanchem.com |

| PGE2 | - | 0.20 | nih.govvulcanchem.com |

Factors Influencing Endogenous Levels within Biological Compartments

Endogenous levels of 19-OH-PGE1 are influenced by the efficiency of its biosynthesis, which shows significant variation. nih.gov A primary factor is the activity of the prostaglandin 19-hydroxylase enzyme, a cytochrome P-450 isoform. nih.govvulcanchem.com Studies have shown a 10-fold interindividual difference in the ratio of 19-hydroxy-PGEs to their PGE precursors in human semen, suggesting genetic or regulatory differences in the expression or activity of this enzyme. nih.govvulcanchem.com This has led to the classification of individuals as "slow" or "rapid" hydroxylators based on these metabolic ratios. ebi.ac.uk

The availability of necessary cofactors also influences the synthesis rate. The prostaglandin 19-hydroxylase enzyme is NADPH-dependent. nih.govvulcanchem.com Its activity is significantly reduced (to about 40%) when NADH is substituted for NADPH, indicating a strong preference for NADPH to sustain the cytochrome P-450 activity required for hydroxylation. nih.gov Furthermore, the enzyme's activity can be inhibited by carbon monoxide, a characteristic feature of cytochrome P-450 enzymes. nih.gov Although the in vitro synthesis rates may appear slow, the efficiency of 19-hydroxylation in vivo suggests that compartmentalized enzyme activity or specific cofactor availability within the seminal plasma enhances the process. nih.govvulcanchem.com

Biosynthesis and Enzymatic Pathways for the Formation of 15,19 Hydroxy Prostaglandin E1

Precursor Substrates and the Initial Cyclooxygenase Pathway Leading to Prostaglandin (B15479496) E1 Synthesis

Prostaglandins (B1171923) are a class of physiologically active lipid compounds derived from 20-carbon essential fatty acids. wikipedia.org The synthesis of Prostaglandin E1 (PGE1) begins with its precursor, dihomo-γ-linolenic acid (DGLA). The initial and rate-limiting step in the formation of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases. researchgate.netnih.gov

There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for maintaining homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and hormones. researchgate.netoup.com

The cyclooxygenase pathway involves the following key steps:

Release of Precursor: Dihomo-γ-linolenic acid is released from membrane phospholipids (B1166683) by the action of phospholipase A2. wikipedia.orgresearchgate.net

Oxygenation and Cyclization: The COX enzyme catalyzes the addition of two molecules of oxygen to DGLA, forming an unstable endoperoxide intermediate, Prostaglandin G1 (PGG1).

Reduction: The same enzyme then exhibits peroxidase activity, reducing the hydroperoxy group of PGG1 to a hydroxyl group, yielding Prostaglandin H1 (PGH1). youtube.com

Isomerization: PGH1 serves as a substrate for various terminal prostaglandin synthases. Specifically, Prostaglandin E synthase isomerizes PGH1 into Prostaglandin E1. wikipedia.org

This cascade of reactions, originating from DGLA, provides the direct substrate, PGE1, for the subsequent hydroxylation that forms 15,19-hydroxy Prostaglandin E1.

Identification and Characterization of the Prostaglandin 19-Hydroxylase Enzyme

The enzyme responsible for the conversion of PGE1 to 19-hydroxy-PGE1 is Prostaglandin 19-hydroxylase. This enzymatic activity has been primarily identified and characterized in the microsomal fraction of seminal vesicles from humans and monkeys (Macaca fascicularis). nih.govresearchgate.net Human semen contains remarkably high concentrations of 19-hydroxylated prostaglandins, particularly 19-hydroxy-PGE1 and 19-hydroxy-PGE2, which can be found at levels equivalent to their non-hydroxylated parent compounds. nih.govcaymanchem.com

Studies on microsomes from monkey seminal vesicles demonstrated the metabolism of PGE1 into 19-hydroxy-PGE1. nih.govresearchgate.net This finding established the seminal vesicles as a key site for the synthesis of this specific prostaglandin derivative.

The formation of 19-hydroxy Prostaglandin E1 involves a hydroxylation reaction at the C-19 position of the prostaglandin molecule. This position is also known as the ω-1 position, as it is the carbon atom adjacent to the terminal (ω) methyl carbon of the fatty acid side chain. nih.gov

The enzymatic mechanism is a monooxygenase reaction, which means that one atom of molecular oxygen (O2) is incorporated into the substrate (PGE1) to form the hydroxyl group, while the other oxygen atom is reduced to water. nih.govresearchgate.net This type of reaction is characteristic of the cytochrome P450 enzyme superfamily. researchgate.net The process involves the activation of molecular oxygen by the enzyme, allowing for the insertion of an oxygen atom into a C-H bond at the C-19 position. nih.govresearchgate.net

The enzyme activity is located in the microsomal fraction of the cell, which is rich in CYP450 enzymes. nih.gov

The reaction is inhibited by carbon monoxide and proadifen (SKF 525A), which are known inhibitors of cytochrome P450 enzymes. nih.govresearchgate.net

The enzyme requires NADPH as a cofactor, a hallmark of CYP450-mediated reactions. nih.govresearchgate.net

More specifically, the enzyme CYP4F8 has been identified as a PGH 19-hydroxylase. nih.govresearchgate.net It is believed to play a crucial role in the biosynthesis of (19R)-hydroxy prostaglandins in human seminal vesicles. nih.govresearchgate.netnih.gov Research indicates that CYP4F8, along with PGH synthase-2 and microsomal PGE synthase-1, forms an enzymatic system for the production of 19-hydroxy-PGE compounds in the seminal vesicles and vas deferens. nih.gov

The Prostaglandin 19-hydroxylase enzyme exhibits a degree of substrate specificity. Studies using microsomes from monkey seminal vesicles have shown that while the enzyme can metabolize both Prostaglandin E1 and Prostaglandin E2, it shows a preference for PGE1. nih.govresearchgate.net

The rate of metabolism for PGE1 to 19-hydroxy-PGE1 was measured at 0.26 nmol/min/mg of protein, whereas the rate for PGE2 conversion to 19-hydroxy-PGE2 was slightly lower at 0.2 nmol/min/mg of protein. nih.gov The enzyme can also metabolize other prostaglandins, such as Prostaglandin B1, but at a significantly reduced rate—approximately 25% of that for PGE1. nih.gov Recombinant CYP4F8 has been shown to catalyze the ω-1 (n-2) hydroxylation of the precursors PGH1 and PGH2. nih.gov

| Substrate | Metabolism Rate (nmol/min/mg protein) | Relative Activity (%) |

|---|---|---|

| Prostaglandin E1 | 0.26 | 100% |

| Prostaglandin E2 | 0.20 | ~77% |

| Prostaglandin B1 | ~0.065 | ~25% |

The activity of Prostaglandin 19-hydroxylase is critically dependent on the presence of specific co-factors, which is consistent with its classification as a cytochrome P450 enzyme. The primary co-factor required is NADPH (Nicotinamide adenine dinucleotide phosphate). nih.govresearchgate.net

When NADH was substituted for NADPH, the enzymatic activity for PGE1 19-hydroxylation was reduced to approximately 40% of the original rate, indicating a strong preference for NADPH. nih.govresearchgate.net

Kinetic studies performed with monkey seminal vesicle microsomes have determined the apparent Michaelis constant (Km) and maximum velocity (Vmax) for the metabolism of PGE1.

Apparent Km: 40 µM nih.govresearchgate.net

Apparent Vmax: 0.30 nmol/min/mg of protein nih.govresearchgate.net

| Kinetic Parameter | Value |

|---|---|

| Apparent Km | 40 µM |

| Apparent Vmax | 0.30 nmol/min/mg protein |

Regulation of 19-Hydroxylase Gene Expression and Enzyme Activity

The synthesis of 19-hydroxy-PGE compounds appears to be a coordinately regulated process, particularly in the male reproductive tract where these molecules are abundant. Studies in human seminal vesicles have shown that the gene transcripts for the three key enzymes in the pathway—PGH synthase-2 (COX-2), CYP4F8 (the 19-hydroxylase), and microsomal PGE synthase-1—are not only abundant but also highly correlated. nih.gov

This correlated expression suggests a common regulatory mechanism controlling the transcription of these genes to ensure the efficient production of 19-hydroxy prostaglandins. nih.gov Immunohistological analysis has confirmed that these three enzymes are co-localized within the epithelial cells of the seminal vesicles and the distal vas deferens, further supporting their role as a functional enzymatic unit. nih.gov

While specific regulatory factors for the CYP4F8 gene are not fully elucidated, the regulation of the broader prostaglandin synthesis pathway is better understood. The expression of the PGH synthase-2 (COX-2) gene is known to be inducible by a variety of stimuli, including cytokines, growth factors, and hormones. oup.com This inducibility allows for the production of prostaglandins to be rapidly increased in response to specific physiological signals. Given the coordinated expression, it is plausible that the factors regulating COX-2 in the seminal vesicles may also influence the expression of CYP4F8 and microsomal PGE synthase-1.

Distinctions from Other Terminal Hydroxylation Pathways (e.g., 20-Hydroxylation)

The biosynthesis of this compound involves a specific terminal hydroxylation at the 19th carbon position. This process is distinct from other terminal hydroxylation pathways that act on prostaglandins, most notably 20-hydroxylation. These pathways, while both involving the addition of a hydroxyl group to the omega-end of the prostaglandin molecule, are catalyzed by different enzymes and result in products with different biological activities.

The formation of this compound is a multi-step process that begins with the synthesis of its precursor, Prostaglandin E1 (PGE1). PGE1 is derived from dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. The key enzymatic conversion of DGLA to the prostaglandin endoperoxide, Prostaglandin H1 (PGH1), is carried out by prostaglandin-endoperoxide synthase, also known as cyclooxygenase (COX). Subsequently, PGH1 is isomerized to PGE1 by the action of a specific prostaglandin E synthase.

The crucial step in the formation of this compound is the hydroxylation at the C-19 position. Research has identified that this reaction is catalyzed by a specific member of the cytochrome P450 superfamily of enzymes, namely CYP4F8 in humans. nih.govdiva-portal.org This enzyme facilitates the introduction of a hydroxyl group at the 19th carbon of the prostaglandin molecule. It is proposed that CYP4F8 acts on the prostaglandin endoperoxide precursor, PGH1, to form 19-hydroxy-PGH1. diva-portal.org This intermediate is then converted by a PGE synthase to this compound. The hydroxylation at the 19-position predominantly results in the (19R)-hydroxy stereoisomer. nih.gov

In contrast, 20-hydroxylation represents a different terminal modification of prostaglandins. This pathway involves the addition of a hydroxyl group to the terminal methyl group (C-20) of the prostaglandin molecule. This reaction is also catalyzed by cytochrome P450 enzymes, but typically by members of the CYP4A subfamily. nih.gov For instance, in the lungs of pregnant rabbits, a cytochrome P450 enzyme, referred to as cytochrome P450PG-omega, is responsible for the omega-hydroxylation (20-hydroxylation) of PGE1, leading to the formation of 20-hydroxy-PGE1. nih.gov

The key distinctions between 19-hydroxylation and 20-hydroxylation of prostaglandins are summarized in the table below.

| Feature | 19-Hydroxylation of Prostaglandin E1 | 20-Hydroxylation of Prostaglandins |

| Position of Hydroxylation | Carbon-19 | Carbon-20 (terminal methyl group) |

| Primary Enzyme Family | Cytochrome P450 4F (CYP4F) | Cytochrome P450 4A (CYP4A) |

| Specific Human Enzyme | CYP4F8 | Various CYP4A enzymes |

| Substrate Specificity | Acts on prostaglandin endoperoxides (e.g., PGH1) | Can act on various prostaglandins (e.g., PGE1) |

| Resulting Product Example | This compound | 20-hydroxy Prostaglandin E1 |

These distinct enzymatic pathways highlight the metabolic diversity in prostaglandin modification, leading to a range of structurally and functionally different signaling molecules. The specificity of the cytochrome P450 enzymes for either the 19th or 20th carbon position underscores the precise regulatory control over the biological activity of prostaglandins.

Metabolism and Biological Inactivation of 15,19 Hydroxy Prostaglandin E1

Enzymatic Biotransformation Pathways of 15,19-hydroxy Prostaglandin (B15479496) E1

The enzymatic biotransformation of 15,19-hydroxy Prostaglandin E1 primarily involves oxidation reactions. mdpi.com These pathways are crucial for the catabolism of prostaglandins (B1171923), converting them into less active or inactive metabolites. The introduction of hydroxyl groups, such as the one at the C-19 position in 15,19-OH PGE1, can influence the molecule's interaction with metabolic enzymes. vulcanchem.com

In seminal vesicles, prostaglandin 19-hydroxylase, a cytochrome P-450 enzyme, is responsible for the conversion of Prostaglandin E1 (PGE1) to 19-hydroxy-PGE1. ebi.ac.uk This suggests a similar enzymatic pathway could be involved in the metabolism of related compounds. The presence of the 19-hydroxyl group in 15,19-OH PGE1 may also affect its susceptibility to other metabolic enzymes.

Consideration of the Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in General Prostaglandin Catabolism and Potential Relevance to this compound

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme in the biological inactivation of prostaglandins. iiarjournals.orgnih.gov It catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins to a 15-keto group, a transformation that dramatically reduces their biological activity. nih.govglowm.com This enzyme is widely expressed in various tissues, including the lungs, placenta, and colon, and plays a crucial role in regulating prostaglandin levels. iiarjournals.orgglowm.comabcam.com

Given that 15,19-OH PGE1 possesses a 15-hydroxyl group, it is a potential substrate for 15-PGDH. vulcanchem.com The oxidation of this group by 15-PGDH would lead to the formation of a 15-keto derivative, which is expected to have significantly diminished biological activity, similar to the inactivation of PGE1 and PGE2. nih.govcaymanchem.complos.org The presence of the additional 19-hydroxyl group might influence the binding affinity and catalytic efficiency of 15-PGDH for 15,19-OH PGE1 compared to other prostaglandins. vulcanchem.com

Inhibition of 15-PGDH has been shown to increase the levels of prostaglandins like PGE2, highlighting the enzyme's critical role in prostaglandin catabolism. tandfonline.comnih.gov Therefore, the activity of 15-PGDH is a significant factor in determining the in vivo concentration and, consequently, the biological effects of prostaglandins that are its substrates.

Identification of Major Metabolites and Their Structural Characterization

The primary metabolites of prostaglandins like PGE1 are formed through oxidation and reduction reactions. drugbank.com The action of 15-PGDH on PGE1 produces 15-keto-PGE1, which is considered an inactive metabolite. caymanchem.com Further metabolism can occur, leading to the formation of 13,14-dihydro-15-keto-PGE1. aacrjournals.org

For 15,19-OH PGE1, the expected major metabolite resulting from the action of 15-PGDH would be 15-keto-19-hydroxy Prostaglandin E1. Structural characterization of this and other potential metabolites would involve techniques such as mass spectrometry to determine the molecular weight and fragmentation patterns, confirming the structural modifications. aacrjournals.org

In the metabolism of PGE1 and PGE2, further degradation through beta- and omega-oxidation of the side chains occurs, leading to the formation of dicarboxylic acids that are excreted in the urine. drugbank.comhres.ca A similar cascade of metabolic events is plausible for 15,19-OH PGE1 following the initial oxidation by 15-PGDH.

Kinetic Analysis of Metabolic Clearance and Turnover Rates

The metabolic clearance rate (MCR) of prostaglandins is generally rapid, particularly for those that are substrates for 15-PGDH. jci.org For instance, PGE1 is rapidly metabolized, with a significant portion being cleared during its first pass through the lungs. drugbank.comcdnsciencepub.com The turnover rate of prostaglandins like PGE2 is fast due to degradation by 15-PGDH. nih.gov

Kinetic studies of 15-PGDH have determined the Michaelis constant (Km) for substrates like PGE2, providing insight into the enzyme's affinity and catalytic efficiency. nih.gov A kinetic analysis of 15,19-OH PGE1 metabolism would be necessary to determine its specific MCR and turnover rate. Microsomal assays have been used to determine the apparent Km of prostaglandin 19-hydroxylase for PGE1, which was found to be 40 µM. vulcanchem.com

Data Table: Prostaglandin Metabolizing Enzymes and Metabolites

| Enzyme | Substrate(s) | Product(s) | Biological Effect of Product |

|---|---|---|---|

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Prostaglandin E1 (PGE1), Prostaglandin E2 (PGE2) | 15-keto-PGE1, 15-keto-PGE2 | Inactive or greatly diminished activity nih.govcaymanchem.complos.org |

| Prostaglandin 19-hydroxylase | Prostaglandin E1 (PGE1), Prostaglandin E2 (PGE2) | 19-hydroxy-PGE1, 19-hydroxy-PGE2 | Biologically active ebi.ac.ukcaymanchem.com |

| 13,14-Reductase | 15-keto-Prostaglandins | 13,14-dihydro-15-keto-Prostaglandins | Further inactivation glowm.comaacrjournals.org |

Table of Compounds

| Compound Name |

|---|

| 13,14-dihydro-15-keto-Prostaglandin E1 |

| This compound |

| 15-keto-19-hydroxy Prostaglandin E1 |

| 15-keto-Prostaglandin E1 |

| 15-keto-Prostaglandin E2 |

| 19-hydroxy-Prostaglandin E1 |

| 19-hydroxy-Prostaglandin E2 |

| Prostaglandin E1 |

Molecular Mechanisms of Action: Receptor Interactions and Intracellular Signal Transduction Cascades

Agonistic Properties and Binding Selectivity for Prostanoid Receptor Subtypes

15,19-hydroxy Prostaglandin (B15479496) E1 functions as an agonist, a molecule that binds to a receptor and activates it to produce a biological response. Its effects are primarily mediated through its interaction with the prostanoid receptor family, a group of G protein-coupled receptors (GPCRs). medchemexpress.comcaymanchem.com

Interaction with Prostaglandin E Receptors (EP1, EP2, EP3, EP4)

The Prostaglandin E (EP) receptors, comprising four subtypes (EP1, EP2, EP3, and EP4), are the primary targets for Prostaglandin E1 (PGE1) and its analogs. nih.govwikidoc.org Research indicates that 19(R)-hydroxy PGE1, a closely related compound, is an agonist for the EP1 and EP3 receptor subtypes. medchemexpress.comcaymanchem.commedchemexpress.com This interaction with EP1 and EP3 receptors is associated with contractile activity in smooth muscle preparations. medchemexpress.comcaymanchem.com

While the primary interactions appear to be with EP1 and EP3 receptors, the hydroxylation at the 19th position in the E-series of prostaglandins (B1171923) has been linked to selectivity for the EP2 receptor subtype. caymanchem.com Specifically, 19(R)-OH prostaglandin E2 has been identified as a selective prostanoid EP2-receptor agonist. caymanchem.com This suggests that the 19-hydroxy group plays a crucial role in determining receptor subtype selectivity.

The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i) via the phospholipase C (PLC) pathway. nih.govthno.org The EP3 receptor can couple to Gi proteins, which inhibit adenylyl cyclase, or to Gq proteins, leading to increased [Ca²⁺]i. nih.govthno.org In contrast, EP2 and EP4 receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels. nih.govthno.org

Analysis of Receptor Binding Affinity and Ligand Efficacy

The affinity of a ligand for its receptor is a measure of how tightly it binds, while efficacy describes the ability of the ligand to activate the receptor upon binding. For 19(R)-hydroxy PGE1, its agonistic activity on EP1 and EP3 receptors has been demonstrated through functional assays. It has an EC50 of 320 nM for contracting guinea pig ileum, which expresses EP1 receptors, and an EC50 of 80 nM for contracting chick ileum, which expresses EP3 receptors. caymanchem.com The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Coupling to G Protein-Coupled Receptors and Downstream Signaling Pathways

As a GPCR agonist, 15,19-hydroxy Prostaglandin E1 initiates intracellular signaling through the activation of heterotrimeric G proteins. hmdb.ca The specific G protein activated depends on the receptor subtype to which the ligand binds.

Modulation of Cyclic AMP (cAMP) Levels

The modulation of cyclic AMP (cAMP) levels is a key downstream effect of prostaglandin receptor activation. nih.gov Activation of EP2 and EP4 receptors leads to the stimulation of adenylyl cyclase via Gs proteins, resulting in an increase in intracellular cAMP. nih.govthno.org Conversely, activation of the EP3 receptor, when coupled to a Gi protein, inhibits adenylyl cyclase and decreases cAMP levels. nih.govthno.orgahajournals.org

Studies on Prostaglandin E1 (PGE1) have shown that it activates adenylyl cyclase activity through a G-protein coupled receptor. sigmaaldrich.com This elevation of cAMP is implicated in the vasodilatory effects of PGE1 in penile resistance arteries. nih.gov Given that 19-hydroxylation can confer selectivity for the EP2 receptor, it is plausible that this compound could also lead to an increase in cAMP levels through EP2 activation. caymanchem.com

Regulation of Intracellular Calcium (Ca2+) Dynamics

The regulation of intracellular calcium (Ca²⁺) is another critical signaling pathway influenced by prostaglandin E receptors. d-nb.info Activation of the EP1 receptor, which couples to Gq proteins, stimulates phospholipase C (PLC). nih.govthno.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. acs.org

Since 19(R)-hydroxy PGE1 is an agonist for the EP1 receptor, it is expected that this compound would also trigger this pathway, leading to an increase in intracellular Ca²⁺ levels. medchemexpress.comcaymanchem.com This increase in Ca²⁺ is a key mechanism for the contractile activity observed in smooth muscle preparations. medchemexpress.com

Activation of Other Second Messenger Systems

Beyond cAMP and Ca²⁺, other second messenger systems can be activated by prostaglandin receptors. The diacylglycerol (DAG) produced alongside IP3 from PLC activation can activate Protein Kinase C (PKC). pnas.org PKC, in turn, can phosphorylate various downstream targets, influencing a wide range of cellular processes.

Furthermore, the activation of EP4 receptors, in addition to stimulating cAMP production, has been shown to activate the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinases (ERKs) pathway via Gαi-protein coupling. jst.go.jp While the direct effect of this compound on these specific pathways is not explicitly detailed in the search results, the general principles of prostaglandin receptor signaling suggest that these pathways could potentially be modulated.

Structure-Activity Relationship (SAR) Studies for Receptor Activation and Selectivity

The specific chemical structure of this compound is critical for its interaction with and activation of EP receptors. Structure-activity relationship (SAR) studies have shed light on the key molecular features that govern its binding affinity and functional efficacy.

A comprehensive SAR analysis of the human EP1 receptor has highlighted the importance of several structural elements in PGE analogs. researchgate.net The hydroxyl groups at the C-11 and C-15 positions, as well as the carboxylic acid group at the C-1 position, are crucial for potent agonist activity. researchgate.net Modification of the C-1 carboxyl group to an ester, for instance, significantly reduces both binding affinity and potency. researchgate.net

The stereochemistry at the C-15 position has a profound impact on biological activity. The naturally occurring 15(S)-hydroxyl configuration is generally preferred for high-affinity binding and potent activation of most prostanoid receptors. The 15(R) epimer, often referred to as the "unnatural" isomer, typically exhibits significantly lower activity. caymanchem.com For example, the 15-epimer of a related prostaglandin analog, cloprostenol, is several orders of magnitude less active as an FP receptor ligand compared to the 15(R) form (which is the active configuration for that specific analog). medchemexpress.com

The addition of a hydroxyl group at the C-19 position, particularly in the (R)-configuration, is a key modification that distinguishes this compound from PGE1 and influences its receptor selectivity. This 19(R)-hydroxyl group can enhance interactions with the receptor binding pocket. scbt.com It has been suggested that the presence of this hydroxyl group enhances the interaction of the molecule with lipid bilayers, which may facilitate its incorporation into the cell membrane and promote efficient engagement with the receptor. scbt.com The positioning of this hydroxyl group can lead to specific hydrogen bonding and hydrophobic interactions that stabilize the receptor in an active conformation. scbt.com As noted earlier, this 19(R)-hydroxylation has been linked to selectivity towards the EP2 receptor in some studies. caymanchem.comcaymanchem.comhmdb.ca

Furthermore, modifications to the omega-tail of the prostaglandin structure can enhance the activity of compounds that otherwise have moderate or weak potency. researchgate.net The presence of the 19-hydroxy group is an example of such a modification. The saturation of the C13-C14 double bond, as seen in dihydro-prostaglandin analogs, reduces the reactivity of the compound.

Comparison of Signaling Profiles with Related Prostaglandins

The signaling profile of this compound can be understood by comparing it to its parent compound, Prostaglandin E1 (PGE1), and the closely related Prostaglandin E2 (PGE2).

19(R)-hydroxy Prostaglandin E1 , as discussed, appears to have a more nuanced receptor interaction profile. While it retains the ability to activate EP1 and EP3 receptors, leading to contractile responses in some tissues, there is also evidence for significant EP2 agonism. caymanchem.comcaymanchem.commedchemexpress.com This dual signaling potential—both calcium mobilization/cAMP inhibition and cAMP stimulation—suggests that its biological effects could be more complex and tissue-specific than those of PGE1. The contractile activity on smooth muscle preparations, mediated by EP1 and EP3 receptors, is a notable feature. caymanchem.com

Prostaglandin E2 (PGE2) is structurally very similar to PGE1, differing only by the presence of an additional double bond at the C5-C6 position. It is generally considered the most potent endogenous ligand for the EP receptors. hmdb.ca Like PGE1, it activates all four EP subtypes. The signaling pathways are therefore similar, involving both calcium and cAMP modulation.

19(R)-hydroxy Prostaglandin E2 has been identified as a selective agonist for the EP2 receptor, with no significant activity at FP, thromboxane (B8750289) A2, PGD2, or prostacyclin receptors. hmdb.ca This suggests that the addition of the 19(R)-hydroxyl group to the PGE2 structure steers its activity towards the cAMP-elevating EP2 receptor pathway. This contrasts with the broader activity profile of PGE2 and the mixed EP1/EP3 and potential EP2 agonism of 19(R)-hydroxy PGE1.

The following table summarizes the receptor interactions and primary signaling pathways of these related prostaglandins.

| Compound | Primary Receptor Interactions | Primary Intracellular Signaling Pathway(s) |

| 15(S),19(R)-hydroxy Prostaglandin E1 | EP1, EP3 caymanchem.commedchemexpress.com, and potentially EP2 caymanchem.com | Gq (↑ Ca2+), Gi (↓ cAMP), and potentially Gs (↑ cAMP) |

| Prostaglandin E1 (PGE1) | EP1, EP2, EP3, EP4 wikidoc.org | Gq (↑ Ca2+), Gs (↑ cAMP), Gi (↓ cAMP) |

| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 hmdb.ca | Gq (↑ Ca2+), Gs (↑ cAMP), Gi (↓ cAMP) |

| 19(R)-hydroxy Prostaglandin E2 | Selective EP2 agonist hmdb.ca | Gs (↑ cAMP) |

This comparative analysis indicates that the hydroxylation at the C-19 position significantly modifies the interaction of PGE1 with its receptors, potentially leading to a more specialized or distinct set of biological functions compared to the parent compound.

Investigated Biological Activities and Physiological Roles in Pre Clinical and Mechanistic Models

Effects on Smooth Muscle Contractility and Relaxation in Isolated Tissue Preparations

19-hydroxy PGE1 demonstrates notable contractile activity on smooth muscle tissues, an effect mediated through its interaction with specific prostanoid receptors. caymanchem.commedchemexpress.com In laboratory settings, its effects have been characterized in various isolated tissue preparations.

Guinea Pig Ileum: In preparations of guinea pig ileum, which primarily express EP1 receptors, 19-hydroxy PGE1 induces contraction. caymanchem.com The concentration required to elicit a half-maximal response (EC50) in this tissue is 320 nM. caymanchem.com This indicates a direct stimulatory effect on the smooth muscle of the guinea pig intestine.

Chick Ileum: The chick ileum, which expresses EP3 receptors, is also sensitive to 19-hydroxy PGE1. caymanchem.com In this model, the compound is even more potent, with an EC50 of 80 nM for inducing contraction. caymanchem.com The greater potency in the chick ileum compared to the guinea pig ileum suggests a preferential or more efficient signaling through the EP3 receptor subtype in this tissue. caymanchem.comnih.gov

Prostaglandins (B1171923) of the E and A series are known to have direct dilator effects on many peripheral vascular beds, which contributes to their role as depressors of systemic arterial blood pressure. nih.gov While 19-hydroxy PGE1's primary described effect on the ileum is contraction, the broader family of E-series prostaglandins also influences smooth muscle relaxation in other contexts, such as the vascular system. caymanchem.comscbt.com

Table 1: Contractile Activity of 19-hydroxy Prostaglandin (B15479496) E1 on Isolated Smooth Muscle

| Tissue Preparation | Predominant Receptor | Effect | Potency (EC50) |

|---|---|---|---|

| Guinea Pig Ileum | EP1 | Contraction | 320 nM caymanchem.com |

| Chick Ileum | EP3 | Contraction | 80 nM caymanchem.com |

Modulatory Effects on Cellular Proliferation, Differentiation, and Apoptosis in in vitro Cell Culture Systems

The influence of 19-hydroxy PGE1 on fundamental cellular processes such as proliferation, differentiation, and apoptosis is an area of active investigation. While direct, comprehensive studies on 19-hydroxy PGE1 are limited, the activities of its parent compound, PGE1, and the closely related PGE2, provide a framework for its potential roles. Prostaglandin E2 (PGE2) is known to modulate the activities of dendritic cells, affecting their differentiation and maturation. hmdb.ca It can also decrease T-cell proliferation. hmdb.ca

In the context of hematopoietic stem cells, PGE2 has been shown to regulate the balance between self-renewal and differentiation. ashpublications.org These effects of PGE2 are mediated through various EP receptors, which are also targets of 19-hydroxy PGE1. ashpublications.org Given that 19-hydroxy PGE1 is an agonist for EP1 and EP3 receptors, it is plausible that it could exert similar modulatory effects on cell fate decisions in various cell culture systems. caymanchem.commedchemexpress.com However, dedicated research focusing specifically on 19-hydroxy PGE1 is required to confirm these potential roles.

Involvement in Reproductive Physiology in Animal Models, inferred from its high concentration in semen

One of the most striking features of 19-hydroxy PGE1 is its remarkably high concentration in the semen of primates, including humans, where it is a major prostaglandin component. caymanchem.comresearchgate.netmedchemexpress.comtandfonline.com In fact, the 19-hydroxy derivatives of prostaglandins are found in concentrations approximately four times higher than their parent PGE compounds in human seminal fluid. researchgate.net This high concentration strongly suggests a significant role in reproductive physiology, although the precise functions are still being elucidated. tandfonline.comnih.gov

The biosynthesis of 19-hydroxy PGE1 occurs in the seminal vesicles and vas deferens. nih.gov Studies have shown that there is a large interindividual variation in the levels of PGE and 19-hydroxy-PGE in human seminal fluid. jci.org The formation of receptor-selective PGE derivatives like 19-hydroxy PGE1 in seminal fluid has implications for human reproductive physiology that are yet to be fully established. nih.gov

Potential roles in male fertility have been an area of interest for prostaglandins in general. researchgate.net It has been suggested that prostaglandins in semen, including the 19-hydroxy derivatives, could influence sperm motility and metabolism. tandfonline.comfrontiersin.org Specifically, 19-hydroxy PGE and 19-hydroxy PGF have been identified as regulators of sperm motility, possibly through their effects on ATP content in sperm. frontiersin.org Prostaglandins may also facilitate fertilization by stimulating the transport of calcium across the sperm's plasma membrane. frontiersin.org Furthermore, substances in semen are known to alter the contractility of uterine strips, a discovery that first led to the identification of prostaglandins. glowm.com

Table 2: Concentration of Prostaglandins in Human Seminal Fluid

| Compound | Relative Concentration |

|---|---|

| 19-hydroxy Prostaglandin E compounds | ~4 times higher than PGE compounds researchgate.net |

| Prostaglandin E compounds | Baseline |

Potential Roles in Inflammatory Processes and Immune Regulation within Experimental Systems

The prostaglandin family is deeply involved in inflammation and immune responses. nih.govfrontiersin.org Prostaglandins can have both pro- and anti-inflammatory effects depending on the context and the specific receptors activated. nih.gov 19-hydroxy PGE1, through its interaction with EP receptors, is positioned to play a role in these processes. scbt.com

PGE2, a closely related compound, exhibits both pro- and anti-inflammatory properties. hmdb.ca It is involved in vascular wall inflammation and can influence the production of inflammatory cytokines. frontiersin.orgnih.gov For instance, PGE2 can induce the secretion of IL-1alpha and IL-2. hmdb.ca The activation of different EP receptors can lead to varied outcomes; for example, EP2 and EP4 receptor activation can have anti-inflammatory and neuroprotective effects. nih.gov

While direct studies on the specific anti-inflammatory or pro-inflammatory actions of 19-hydroxy PGE1 are not extensively detailed in the available literature, its agonistic activity at EP1 and EP3 receptors suggests it could contribute to the complex regulation of inflammation. caymanchem.commedchemexpress.com For example, some studies suggest that products of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which could potentially be formed from compounds like 19-hydroxy PGE1, have anti-inflammatory effects.

Angiogenic Modulation and Vascular Tone Regulation in Non-Clinical Models

Prostanoids are key regulators of vascular tone and angiogenesis. nih.gov They are involved in both vasoconstriction and vasodilation, depending on the specific prostaglandin and the receptor subtype it activates. nih.gov For instance, activation of EP1 and EP3 receptors, the targets of 19-hydroxy PGE1, is typically associated with vasoconstriction. nih.gov

Regulation of Other Physiological Processes in Animal Studies

Beyond the aforementioned roles, prostaglandins are involved in a wide array of other physiological processes. physiology.org One specific area where a hydroxylated prostaglandin has been studied is in the context of renal function. In the rabbit renal cortex, a cytochrome P450 monooxygenase system actively converts arachidonic acid into 19-hydroxy and 20-hydroxy fatty acids. pnas.org This suggests a role for hydroxylated fatty acids in kidney physiology.

Furthermore, studies on rabbit kidney have examined the metabolism of various prostaglandins. While PGE1 and PGE2 are less active substrates for the fatty acid omega-hydroxylase (cytochrome P-450ka2) compared to PGA1 and PGA2, this enzyme is capable of hydroxylating prostaglandins. nih.gov This metabolic pathway in the kidney points to a potential role for hydroxylated prostaglandins in renal regulation. The specific involvement of 19-hydroxy PGE1 in calcitriol (B1668218) biosynthesis in rabbits has been mentioned as an area of interest, although detailed mechanistic studies are not widely available.

Chemical Synthesis and Derivatization Strategies for 15,19 Hydroxy Prostaglandin E1 and Its Analogs

Total Synthesis Methodologies for dl-19-hydroxyprostaglandin E1 and its Epimers

The total synthesis of racemic (dl) 19-hydroxyprostaglandin E1 and its epimers has been accomplished through a convergent strategy, which involves the assembly of the molecule from several key fragments. A notable synthesis involves the conjugate addition of a complex cuprate (B13416276) reagent to a cyclopentenone intermediate. researchgate.netresearchgate.net

The key steps in this synthesis are:

Preparation of the Lower Side Chain : The synthesis begins with the construction of the lower side chain containing the C-19 hydroxyl group. This is achieved by preparing a racemic iodo-hydroxy-octene derivative, with the hydroxyl group protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. researchgate.netresearchgate.net

Preparation of the Cyclopentenone Core : A protected 2-(6-carbomethoxyhexyl)-4-hydroxycyclopent-2-en-1-one is used as the core structure to which the side chains are attached. The hydroxyl group at C-11 (prostaglandin numbering) is typically protected with a group like tetrahydropyranyl (THP). researchgate.netresearchgate.net

Conjugate Addition : The lithium di-alkenyl cuprate, derived from the lower side chain iodo-alkene, is added to the cyclopentenone core. This 1,4-addition reaction establishes the bond between C-12 and C-13 and sets the relative stereochemistry of the two side chains. researchgate.netresearchgate.net This approach initially yields the 13-cis prostaglandin (B15479496) analog. researchgate.net

Stereochemical Correction and Deprotection : A stereospecific sulfenate-sulfoxide transformation is employed to correct the geometry of the C-13 double bond to the naturally occurring trans configuration. Subsequent deprotection steps remove the protecting groups from the hydroxyl functions and the carboxylic acid to yield the final products, dl-19-hydroxyprostaglandin E1 and its C-15 epimer, dl-13-cis-15-epi-19-hydroxyprostaglandin E1. researchgate.netresearchgate.net

This synthetic route provides access to both the desired product and its epimer, which is valuable for studying structure-activity relationships.

| Intermediate | Description | Role in Synthesis |

| dl-iodo-3-hydroxy-7-tert-butyldimethylsilyloxyoct-1-cis-ene | Protected lower side chain precursor. | Source of the lower side chain containing the C-19 hydroxyl group. |

| dl-2-(6-carbomethoxyhexyl)-4-tetrahydropyranyloxycyclopent-2-en-1-one | Protected cyclopentenone core and upper side chain. | The electrophile in the key conjugate addition step. |

| Dioctenyl cuprate reagent | Organometallic reagent formed from the lower side chain precursor. | Delivers the lower side chain to the cyclopentenone core. |

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysis

Chemoenzymatic strategies combine the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.gov While specific chemoenzymatic routes for 19-OH PGE1 are not extensively detailed in the literature, general methods developed for other prostaglandins (B1171923) are directly applicable. nih.govrsc.org These approaches are particularly advantageous for establishing the correct stereochemistry at the chiral centers of the prostaglandin scaffold. taltech.ee

Lipases are a class of enzymes frequently used in prostaglandin synthesis for their ability to perform highly enantio- and regioselective reactions, such as esterification or hydrolysis. taltech.ee A key application is the kinetic resolution of racemic intermediates. For instance, a racemic alcohol used as a building block for either the upper or lower side chain can be selectively acetylated by a lipase (B570770), yielding one enantiomer as an acetate (B1210297) and leaving the other as the unreacted alcohol, both in high enantiomeric purity. researchgate.net

A potential chemoenzymatic strategy for 19-OH PGE1 could involve:

Enzymatic Resolution of the Core : A key cyclopentane-based intermediate, like the Corey lactone or its equivalents, can be synthesized chemoenzymatically to introduce the chiral core with high enantioselectivity. nih.gov

Enzymatic Resolution of Side-Chain Precursors : A racemic alcohol precursor for the lower side chain containing the C-19 hydroxyl group could be resolved using a lipase to separate the desired enantiomer for subsequent coupling reactions.

These biocatalytic steps can significantly simplify the synthesis by reducing the need for complex chiral auxiliaries or asymmetric catalysts, potentially leading to more cost-effective and scalable production routes. nih.govtaltech.ee

Design and Synthesis of Chemically Modified Analogs for Research Probes

The synthesis of chemically modified analogs of 19-OH PGE1 is essential for creating research probes to study its biological functions, receptor interactions, and metabolic pathways. medchemexpress.com Synthetic analogs are developed to achieve greater stability, longer duration of action, or more specific effects compared to the natural compound. taltech.ee

Strategies for designing and synthesizing these analogs include:

Modification of the Carboxylic Acid : The terminal carboxylic acid can be esterified (e.g., methyl or ethyl esters) or converted to an amide to alter polarity and cell permeability. medchemexpress.com For example, Bimatoprost is an amide analog of PGF2α. rsc.org

Alterations to the Omega Side Chain : The length of the lower side chain can be modified, or aromatic rings can be introduced, as seen in analogs like Latanoprost (a PGF2α analog), to enhance receptor binding affinity or selectivity.

Modification of the Cyclopentanone Ring : The ketone at C-9 can be reduced to a hydroxyl group, converting the PGE analog to a PGF analog, such as 19(R)-hydroxy PGF2α, which is a metabolite of PGF2α. medchemexpress.com Other modifications can be made to the ring to constrain its conformation.

Introduction of Halogens : The incorporation of fluorine atoms, as in Travoprost or Tafluprost, can block metabolic oxidation sites, thereby increasing the biological half-life of the compound. rsc.org

These synthetic analogs, including hydroxylated derivatives like 15(R),19(R)-Hydroxy prostaglandin F2α, serve as valuable tools for pharmacological research. medchemexpress.com

| Analog Type | Modification Example | Purpose |

| Ester Prodrug | 17-Phenyl trinor prostaglandin F2α methyl ester | Improve bioavailability and membrane transport. |

| Amide Analog | N-Cyclopropyl bimatoprost | Enhance stability and alter receptor interaction. |

| Fluorinated Analog | Travoprost | Block metabolic degradation, increasing duration of action. |

| Side-Chain Modified Analog | 20-ethyl Prostaglandin F2α | Modulate receptor affinity and selectivity. |

Stereoselective Synthesis of Specific Isomers and Enantiomers

The biological activity of prostaglandins is highly dependent on their stereochemistry. 19-OH PGE1 has multiple chiral centers, and the precise spatial arrangement of its functional groups is critical for receptor recognition. Therefore, stereoselective synthesis, which aims to produce a single desired stereoisomer, is of paramount importance. rsc.org

Key strategies for achieving stereoselectivity include:

Chiral Pool Synthesis : Starting from readily available, enantiomerically pure natural products (the "chiral pool") that already contain some of the required stereocenters.

Asymmetric Catalysis : Using chiral catalysts to induce stereoselectivity in a key reaction. For example, asymmetric reduction of a ketone to a specific alcohol enantiomer is a common strategy in prostaglandin synthesis. The reduction of the C-15 keto group to the desired (S)-alcohol is a critical step where reagents like Midland Alpine borane (B79455) can be employed. acs.org

Use of Chiral Auxiliaries : Temporarily attaching a chiral molecule (auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.

Substrate Control : Utilizing the existing stereocenters within a molecule to direct the formation of new stereocenters.

A convergent synthesis approach, where chiral fragments are synthesized independently and then coupled, is often preferred as it allows for greater flexibility and control. researchgate.net For instance, a nine-step stereoselective total synthesis of (±)-PGE1 has been described starting from simple achiral materials like benzylideneacetone. rsc.org Controlling the stereochemistry of the double bond (E/Z isomerism) is also crucial and can be achieved through specific reaction conditions, such as in Wittig or Horner-Wadsworth-Emmons reactions. researchgate.netorganic-chemistry.org

Strategies for Isotope Labeling for Mechanistic and Analytical Studies

Isotope labeling involves incorporating heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or tritium (B154650) (³H), into the molecular structure of 19-OH PGE1. medchemexpress.eu These labeled compounds are indispensable tools for a variety of research applications.

Common labeling strategies and their applications include:

Deuterium Labeling : Deuterated analogs, such as Prostaglandin E1-d9, are frequently used as internal standards in quantitative analysis by mass spectrometry (MS). medchemexpress.eu Their chemical behavior is nearly identical to the unlabeled compound, but their higher mass allows them to be distinguished in an MS detector, enabling accurate quantification of the natural compound in biological samples.

Carbon-14 and Tritium Labeling : Radioactive isotopes like ¹⁴C and ³H are used in metabolic and pharmacokinetic studies. By tracking the radioactivity, researchers can follow the absorption, distribution, metabolism, and excretion of the compound in vivo. For example, the biosynthesis of PGE1 has been studied using [¹³l-³H,3-¹⁴C]8,11,14-eicosatrienoic acid to understand the stereospecific removal of hydrogen during the enzymatic conversion. researchgate.net

Synthesis of Labeled Compounds : Labeled starting materials are incorporated during the chemical synthesis. For example, a deuterated side-chain precursor can be used in a total synthesis to produce a specifically labeled final product. Custom synthesis services are often employed to create these specialized reagents. medchemexpress.com

These labeled molecules are critical for elucidating biosynthetic pathways, understanding drug metabolism, and performing sensitive bioanalytical assays. researchgate.net

Advanced Analytical Methodologies for the Detection, Separation, and Quantification of 15,19 Hydroxy Prostaglandin E1

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantitative analysis of prostaglandins (B1171923), including PGE1 and its metabolites. mdpi.comresearchgate.net Its high chromatographic resolution and the specificity of mass spectrometric detection make it a benchmark for accuracy. However, due to the low volatility and thermal instability of prostaglandins, chemical derivatization is a mandatory prerequisite for analysis. oup.comresearchgate.net

Optimization of Derivatization Protocols for GC-MS Analysis

To render 15,19-OH PGE1 suitable for GC-MS analysis, its polar functional groups—the carboxylic acid, the three hydroxyl groups, and the ketone—must be chemically modified to increase volatility and thermal stability. oup.comresearchgate.net This is typically a multi-step process.

Protection of the Ketone Group: The C-9 keto group is protected by conversion to a methoxime (M.O.) derivative using reagents like methoxylamine hydrochloride in pyridine. tcichemicals.com This prevents the formation of multiple products during subsequent derivatization steps.

Esterification of the Carboxylic Acid Group: The carboxyl group is converted to an ester, commonly a pentafluorobenzyl (PFB) ester, by reacting with reagents such as PFB bromide (PFB-Br). researchgate.net This derivatization is particularly advantageous for analysis using electron-capture negative-ion chemical ionization (ECNICI), which provides exceptional sensitivity. researchgate.net

Silylation of Hydroxyl Groups: The hydroxyl groups at C-11, C-15, and C-19 are converted to trimethylsilyl (B98337) (TMS) ethers using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The optimization of this protocol involves adjusting reaction times, temperatures, and reagent concentrations to ensure complete derivatization, minimize side-product formation, and achieve high recovery of the final derivative, such as the M.O.-PFB-TMS derivative of 15,19-OH PGE1. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Prostaglandins This table outlines typical reagents used to derivatize the functional groups found in prostaglandins like 15,19-hydroxy Prostaglandin (B15479496) E1, making them suitable for GC-MS analysis.

| Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative |

| Methoxylamine Hydrochloride | M.O. | Ketone | Methoxime |

| Pentafluorobenzyl Bromide | PFB-Br | Carboxylic Acid | Pentafluorobenzyl Ester |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl | Trimethylsilyl Ether |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Hydroxyl | t-Butyldimethylsilyl Ether |

Application of Selective Ion Monitoring (SIM) for Enhanced Sensitivity

Selective Ion Monitoring (SIM) is a GC-MS data acquisition mode that dramatically enhances sensitivity and selectivity compared to full-scan mode. nih.gov Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the derivatized analyte of interest. acs.org For the M.O.-PFB-TMS derivative of 15,19-OH PGE1, characteristic ions would be chosen based on its fragmentation pattern. When using ECNICI, the most abundant ion is often the carboxylate anion [M-PFB]⁻, formed by the loss of the pentafluorobenzyl radical. researchgate.netcapes.gov.br By monitoring this specific ion, along with a characteristic ion from a deuterated internal standard, precise quantification at picogram levels can be achieved. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the analysis of prostaglandins and related lipids in complex biological samples. mdpi.comtandfonline.com Its primary advantages over GC-MS include simpler sample preparation, as derivatization is often not required, higher throughput, and exceptional specificity. nih.govpnas.org The analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, which is highly efficient for acidic lipids like prostaglandins. researchgate.nettandfonline.com

Development of Robust Extraction and Sample Preparation Procedures

The first step in LC-MS/MS analysis is the isolation of 15,19-OH PGE1 from the biological matrix (e.g., plasma, urine, or tissue homogenate). mdpi.com This is crucial to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the analyte signal in the mass spectrometer.

Liquid-Liquid Extraction (LLE): Traditional methods like the Folch or Bligh and Dyer procedures use solvent systems such as chloroform/methanol to extract lipids. mdpi.com While effective, these methods can be labor-intensive.

Solid-Phase Extraction (SPE): SPE is the most common and robust method for cleaning up and concentrating prostaglandins. mdpi.commdpi.com Samples are loaded onto a cartridge containing a solid sorbent. Polymeric mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange retention mechanisms, are particularly effective at removing matrix components and providing clean extracts with high analyte recovery. researchgate.net

Table 2: Comparison of Solid-Phase Extraction (SPE) Sorbents for Prostaglandin Analysis This table presents various SPE sorbent types and their primary retention mechanisms, which are critical for isolating prostaglandins from complex biological samples prior to LC-MS/MS analysis.

| Sorbent Type | Retention Mechanism(s) | Typical Application | Advantages |

| C18 (Silica-based) | Reversed-Phase | General purpose lipid extraction. mdpi.com | Widely available, effective for nonpolar to moderately polar compounds. |

| Oasis HLB (Polymeric) | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Extraction of a broad range of acidic, neutral, and basic compounds. mdpi.com | High capacity and stability across a wide pH range. |

| Polymeric Mixed-Mode | Reversed-Phase & Ion-Exchange | Highly selective extraction from complex matrices like plasma. researchgate.net | Superior cleanup, significantly reduces matrix effects. |

Selection of Chromatographic Columns and Mobile Phases for Optimal Separation

Chromatographic separation is essential for resolving 15,19-OH PGE1 from its structural isomers, which have identical mass and can interfere with accurate quantification. sciex.comnih.gov

Chromatographic Columns: Reversed-phase columns, particularly those with a C18 stationary phase, are ubiquitously used for prostaglandin analysis. mdpi.comsciex.com Columns with smaller particle sizes (e.g., <2 µm), as used in Ultra-High-Performance Liquid Chromatography (UHPLC), provide sharper peaks, better resolution, and shorter run times. mdpi.com

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent, usually acetonitrile. sciex.comfrontiersin.org A small amount of an acidic modifier, such as 0.1% formic acid, is added to both solvents. nih.gov This promotes the protonation of the analyte's carboxyl group, leading to better retention and peak shape on the reversed-phase column. A gradient elution, where the proportion of the organic solvent is increased over the course of the run, is employed to effectively elute all compounds of interest. frontiersin.org

Table 3: Typical LC Parameters for Prostaglandin Separation This table summarizes common conditions used in Liquid Chromatography for the separation of prostaglandins, which would be applicable for the analysis of 15,19-hydroxy Prostaglandin E1.

| Parameter | Typical Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm) sciex.com | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid nih.gov | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid nih.govfrontiersin.org | Organic component for eluting analytes. |

| Flow Rate | 0.2 - 0.4 mL/min frontiersin.orgdiva-portal.org | Controls the speed of the separation. |

| Gradient | Increasing percentage of Mobile Phase B over time sciex.com | Ensures elution of compounds with varying polarities. |

| Ionization Mode | Negative Electrospray Ionization (ESI) sciex.com | Efficiently ionizes acidic molecules like prostaglandins. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS) provides the ultimate level of selectivity and is the key to unambiguous quantification. mdpi.com The most common mode for quantification is Multiple Reaction Monitoring (MRM). tandfonline.comsciex.com In an MRM experiment, two stages of mass analysis are used:

Q1 (First Quadrupole): This is set to select only the deprotonated molecular ion (the precursor ion) of 15,19-OH PGE1, which would have an m/z of 369.5.

Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

Q3 (Third Quadrupole): This is set to monitor for one or more specific, characteristic fragment ions (product ions) that result from the fragmentation in Q2.

The transition from a specific precursor ion to a specific product ion is highly unique to the analyte's structure, providing excellent selectivity and virtually eliminating background noise. acs.org This allows for reliable quantification even at very low concentrations in complex biological fluids. nih.gov The use of a stable isotope-labeled internal standard, such as deuterated PGE1, is essential to correct for any analyte loss during sample preparation and for variations in instrument response. nih.gov

Immunochemical Assays (e.g., Radioimmunoassay, ELISA) for High-Sensitivity Detection

Immunochemical assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are powerful techniques for the high-sensitivity detection of prostaglandins, including 15,19-hydroxy PGE1, due to their ability to quantify low-abundance analytes in biological samples. mdpi.com

Radioimmunoassay (RIA):

RIA has been historically significant in the quantification of prostaglandins. This competitive assay involves a radiolabeled prostaglandin competing with the unlabeled prostaglandin in a sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of the prostaglandin in the sample. Specific antisera and iodinated tracers have been utilized to estimate the levels of 19-hydroxy PGE compounds in seminal fluid. nih.gov For instance, a study of fertile men's semen utilized RIA to determine the concentration of various prostaglandins, including 19-OH-PGE (1 + 2). nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is another widely used immunoassay that offers high sensitivity and does not require radioactive materials. In a competitive ELISA for prostaglandins, the prostaglandin in the sample competes with a prostaglandin-enzyme conjugate for binding to a limited amount of specific antibody coated on a microplate. After a washing step, a substrate is added, and the resulting color development is inversely proportional to the concentration of the prostaglandin in the sample. windows.netabbexa.com

Several commercial ELISA kits are available for the quantification of Prostaglandin E1 (PGE1) and its metabolites. abbexa.comcaymanchem.comabcam.com These kits are often designed for use with various biological fluids. abbexa.comabcam.com While specific ELISA kits for 15,19-hydroxy PGE1 are less commonly detailed, the principle remains applicable. However, a significant consideration with immunoassays is the potential for cross-reactivity. The specificity of the antibody is paramount, as structurally similar prostaglandins can interfere with the assay, leading to inaccurate quantification. windows.net For example, one PGE2 ELISA kit showed less than 0.01% cross-reactivity with 19(R)-hydroxy Prostaglandin E2, indicating high specificity. windows.net

The development of highly sensitive chemiluminescent enzyme immunoassays for prostaglandin metabolites further enhances detection capabilities, with limits of detection in the low ng/mL range. researchgate.net

Table 1: Comparison of Immunochemical Assays for Prostaglandin Analysis

| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Principle | Competitive binding with a radiolabeled antigen. | Competitive binding with an enzyme-labeled antigen. |

| Detection | Scintillation counting. | Colorimetric, fluorometric, or chemiluminescent signal. |

| Sensitivity | High (picogram to nanogram range). | High (picogram to nanogram range). researchgate.net |

| Advantages | High sensitivity and well-established. mdpi.com | No radioactive waste, high throughput, and automation potential. mdpi.com |

| Disadvantages | Requires handling of radioactive materials, shorter reagent shelf-life. | Potential for enzyme inhibition and cross-reactivity. windows.net |

Application of Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of prostaglandins like 15,19-hydroxy PGE1. These methods provide detailed information about the molecule's chemical structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 15,19-hydroxy PGE1 would show characteristic absorption bands for the hydroxyl (-OH) groups, the ketone (C=O) group in the cyclopentane (B165970) ring, and the carboxylic acid (-COOH) group. google.com The presence and position of these bands provide confirmatory evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about conjugated systems within a molecule. Prostaglandins of the E series exhibit a characteristic UV absorption maximum. For instance, treatment of PGE1 with alkali results in a derivative with a maximum absorption at 278 mµ. annualreviews.org While 15,19-hydroxy PGE1 itself does not have a strong chromophore in the UV-Vis range, this technique can be used to monitor reactions or degradation products that do. lsu.edu For many oxylipins, the lack of a suitable chromophore can limit the sensitivity and selectivity of UV detection in chromatographic methods. mdpi.com

Mass Spectrometry (MS):

Although not explicitly listed in the subsection title, mass spectrometry is a cornerstone of prostaglandin analysis and is often coupled with chromatographic techniques (GC-MS or LC-MS) for both structural elucidation and quantification. pnas.org High-resolution mass spectrometry can determine the elemental composition of the molecule. researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the molecule's structure, allowing for the identification of isomers. nih.govacs.org The mass spectra for 15(R),19(R)-hydroxy Prostaglandin E1 are available in specialized databases. mzcloud.org

Challenges and Advancements in Quantitative Analysis in Complex Biological Matrices (excluding human clinical samples)

The quantitative analysis of 15,19-hydroxy PGE1 in complex biological matrices, such as those from animal models, presents several challenges. These arise from the low endogenous concentrations of the analyte, the presence of interfering substances, and the inherent instability of prostaglandins. nih.gov

Challenges:

Low Abundance: Prostaglandins are potent signaling molecules that are typically present at very low concentrations (picogram to nanogram per milliliter or gram of tissue), making their detection difficult. nih.govlambda-cro.com

Matrix Interference: Biological samples are complex mixtures containing numerous other lipids and molecules that can interfere with the analysis. lambda-cro.com Structurally similar prostaglandins can co-elute in chromatographic separations and cross-react in immunoassays, leading to inaccurate quantification. mdpi.comlambda-cro.com

Chemical Instability: Prostaglandins, including PGE1 and its derivatives, can be unstable and susceptible to degradation during sample collection, extraction, and analysis. For example, PGE2 is more stable than PGD2 in cell culture medium. nih.gov

Isomer Separation: The presence of various stereoisomers of prostaglandins further complicates analysis, as they may have different biological activities but are difficult to separate analytically. acs.org

Advancements in Quantitative Analysis:

To overcome these challenges, significant advancements have been made in analytical methodologies, particularly in the realm of chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantitative analysis of prostaglandins and other eicosanoids. mdpi.comnih.gov LC-MS/MS offers high sensitivity, selectivity, and the ability to analyze multiple analytes simultaneously. Multiple reaction monitoring (MRM) is a specific LC-MS/MS technique used to quantify specific prostaglandins with high precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive and selective technique for prostaglandin analysis. However, it requires derivatization of the analytes to increase their volatility and thermal stability. mdpi.com

Advanced Sample Preparation: The development of more efficient and selective sample preparation techniques is crucial for removing interfering substances and enriching the analyte of interest. Immunoaffinity extraction, for example, uses antibodies to selectively capture specific prostaglandins from a complex matrix, although its availability for a wide range of prostaglandins is limited. mdpi.com Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating prostaglandin samples before analysis.

Stable Isotope Dilution Analysis (SIDA): This is a highly accurate quantification method that involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. The ratio of the analyte to its labeled internal standard is measured by mass spectrometry, which corrects for losses during sample preparation and analysis. Deuterated standards, such as d4-PGE2, are used for this purpose. nih.gov

Animal Models in Research: The use of animal models, such as Caenorhabditis elegans and various mouse models, is crucial for studying prostaglandin biology and metabolism. nih.govresearchgate.netahajournals.org These models allow for controlled experiments to investigate the effects of genetic modifications or treatments on prostaglandin levels, providing valuable insights that would be difficult to obtain from human studies.

Table 2: Key Research Findings in Prostaglandin Analysis in Animal Models

| Animal Model | Key Findings | Reference |